molecular formula C16H17ClN2O B11326030 N-(2-chlorobenzyl)-2-methyl-N-(pyridin-2-yl)propanamide

N-(2-chlorobenzyl)-2-methyl-N-(pyridin-2-yl)propanamide

Cat. No.: B11326030
M. Wt: 288.77 g/mol
InChI Key: IWBDSLDYPKUAOB-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a propanamide backbone. It has been studied for its potential therapeutic effects and its role as a chemical intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves the reaction of 2-chlorobenzyl chloride with 2-methylpyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, as a cannabinoid receptor inverse agonist, it binds to the cannabinoid receptor 1 (CB1) and inhibits its activity. This leads to a decrease in appetite and body weight, making it a potential candidate for obesity treatment . The compound’s structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function and triggering downstream effects that result in the desired therapeutic outcomes .

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methyl-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C16H17ClN2O/c1-12(2)16(20)19(15-9-5-6-10-18-15)11-13-7-3-4-8-14(13)17/h3-10,12H,11H2,1-2H3

InChI Key

IWBDSLDYPKUAOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CC=C1Cl)C2=CC=CC=N2

Origin of Product

United States

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